1,3-Dithiolan-2-imine
CAS No.: 4472-81-5
Cat. No.: VC21198029
Molecular Formula: C3H5NS2
Molecular Weight: 119.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4472-81-5 |
---|---|
Molecular Formula | C3H5NS2 |
Molecular Weight | 119.21 g/mol |
IUPAC Name | 1,3-dithiolan-2-imine |
Standard InChI | InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 |
Standard InChI Key | MQCJIZHQXNUAQQ-UHFFFAOYSA-N |
SMILES | C1CSC(=N)S1 |
Canonical SMILES | C1CSC(=N)S1 |
Introduction
Physicochemical Properties
Spectroscopic and Structural Data
The compound's structural identification can be confirmed through various spectroscopic methods. According to PubChem data, 1,3-Dithiolan-2-imine has the following identifiers which are crucial for its characterization:
Parameter | Value |
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InChI | InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 |
InChIKey | MQCJIZHQXNUAQQ-UHFFFAOYSA-N |
SMILES | C1CSC(=N)S1 |
Molecular Weight | 119.21 g/mol |
CAS Number | 4472-81-5 |
Table 1: Spectroscopic and Structural Identifiers of 1,3-Dithiolan-2-imine
Stability and Reactivity Profile
Chemical Reactivity
Reactivity of the Dithiolane Ring
The reactivity of 1,3-Dithiolan-2-imine likely combines the properties of both the dithiolane ring and the imine functionality. The dithiolane ring in related compounds is known to undergo various transformations:
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Ring cleavage reactions: Various reagents can open the dithiolane ring, including CuCl2-adsorbed silica gel, thionyl chloride, P2I4/Ac2O, and others .
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Oxidation reactions: Dithiolanes can undergo oxidation, as observed in microbial oxidation of 1,3-dithiolanes to produce 1,3-dithiolane-1-oxides .
Imine Reactivity
Applications and Significance
Role as a Metabolite
1,3-Dithiolan-2-imine serves as one of the metabolites of Cyolane, a systemic organophosphate insecticide effective against larvae of all stages . This metabolic relationship highlights the importance of understanding this compound from toxicological and environmental perspectives.
Structural Comparisons with Related Compounds
Structural Relationship to 1,3-Dithiolane
1,3-Dithiolan-2-imine can be considered a derivative of 1,3-dithiolane, where the methylene group at position 2 is replaced with an imine group. While 1,3-dithiolane has the formula CH2S2C2H4, 1,3-Dithiolan-2-imine has the formula C3H5NS2, reflecting this structural modification .
Comparison with 1,2-Dithiolane Derivatives
It's worth noting the structural relationship between 1,3-dithiolane derivatives (like 1,3-Dithiolan-2-imine) and 1,2-dithiolane derivatives. 1,3-Dithiolane is an isomer of 1,2-dithiolane, with the key difference being the position of the sulfur atoms in the five-membered ring . 1,2-Dithiolanes have been extensively studied for their unique properties, including strain-induced reactivity and applications in various fields .
Compound | Structure Characteristics | Relative Position of Sulfur Atoms | Notable Features |
---|---|---|---|
1,3-Dithiolan-2-imine | Five-membered ring with imine at position 2 | Positions 1 and 3 | Metabolite of Cyolane; C=N functionality |
1,3-Dithiolane | Five-membered ring | Positions 1 and 3 | Resistance to hydrolysis; Protection group |
1,2-Dithiolane | Five-membered ring | Adjacent positions (1 and 2) | Higher ring strain; Different reactivity profile |
Table 2: Comparison of 1,3-Dithiolan-2-imine with Related Heterocyclic Compounds
Analytical Methods
Identification and Characterization
The identification and characterization of 1,3-Dithiolan-2-imine can be accomplished through various analytical techniques:
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Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis
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NMR Spectroscopy: 1H and 13C NMR for structural confirmation
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IR Spectroscopy: To identify characteristic functional groups, particularly the C=N stretching vibration
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X-ray Crystallography: For definitive structural determination if crystalline samples can be obtained
Detection in Environmental and Biological Samples
As a metabolite of an organophosphate insecticide, methods for detecting 1,3-Dithiolan-2-imine in environmental and biological samples are relevant for monitoring pesticide degradation and assessing potential exposure. These methods might include:
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GC-MS or LC-MS techniques for trace detection
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Immunoassay-based methods for field screening
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Specialized extraction and concentration techniques for environmental samples
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